molecular formula C₁₂H₁₀D₄O₅ B1164342 Mono(2-hydroxyisobutyl)phthalate-d4

Mono(2-hydroxyisobutyl)phthalate-d4

Cat. No.: B1164342
M. Wt: 242.26
Attention: For research use only. Not for human or veterinary use.
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Description

Mono(2-hydroxyisobutyl)phthalate-d4 is a high-purity, deuterium-labeled internal standard essential for the accurate quantification of phthalate exposure and metabolism in advanced scientific studies. This compound is specifically designed for tracing the metabolic pathway of di-isobutyl phthalate (DIBP), as it represents a key metabolite of this common plasticizer . Its primary research value lies in enabling highly precise and reliable gas chromatography or liquid chromatography-mass spectrometry (GC/LC-MS) analyses for toxicological and environmental monitoring . The incorporation of four deuterium atoms provides a consistent mass shift that minimizes analytical interference, thereby improving the accuracy and sensitivity of data in complex biological matrices such as urine or serum. Researchers employ this compound in critical investigations of endocrine disruption, plasticizer biotransformation, and human biomonitoring to advance the understanding of environmental contaminant impacts on health . It is an indispensable tool for supporting the development of robust and conclusive environmental and health safety evaluations.

Properties

Molecular Formula

C₁₂H₁₀D₄O₅

Molecular Weight

242.26

Synonyms

1,2-(Benzene-d4)dicarboxylic Acid 1-(2-Hydroxy-2-methylpropyl) Ester;  _x000B_1,2-(Benzene-d4)dicarboxylic Acid Mono(2-hydroxy-2-methylpropyl) Ester; 

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Deuterated Phthalates

Structural and Functional Differences

The table below highlights structural variations, applications, and analytical roles of related deuterated phthalates:

Compound Name Molecular Formula Substituent Group Molecular Weight Key Applications Storage Conditions References
Mono(2-hydroxyisobutyl)phthalate-d4 C₁₂H₁₀D₄O₅ 2-hydroxyisobutyl 242.26 Metabolite quantification in urine/serum +4°C
Diethyl phthalate-d4 C₁₂H₁₀D₄O₄ Ethyl esters 242.26 Internal standard in GC/MS for plasticizers -20°C (in solution)
Dinonyl phthalate-d4 C₂₆H₃₈D₄O₄ Nonyl esters 422.63 Environmental analysis (e.g., polymer leaching) Room temperature
Dicyclohexyl phthalate-d4 C₂₀H₂₄D₄O₄ Cyclohexyl esters 334.44 Industrial chemical analysis Not specified
Monooctyl phthalate-d4 C₁₆H₂₀D₄O₄ Octyl ester 308.34 Antimycobacterial research (MIC: 20 μg/mL) Not specified
Key Observations:

Substituent Groups: The 2-hydroxyisobutyl group in the target compound enhances polarity, making it suitable for aqueous biological matrices. In contrast, nonyl and cyclohexyl groups in dinonyl/dicyclohexyl phthalate-d4 increase hydrophobicity, ideal for environmental polymer analysis . Diethyl phthalate-d4’s simpler ethyl groups facilitate its use as a volatile internal standard in GC/MS .

Analytical Roles: this compound is tailored for tracing DEHP metabolites, whereas dinonyl phthalate-d4 detects plasticizer leaching in consumer products . Monooctyl phthalate-d4 bridges analytical and pharmacological applications, demonstrating deuterated compounds’ versatility .

Stability and Storage :

  • Solutions of deuterated phthalates in acetonitrile remain stable at -20°C for weeks , but the target compound’s solid form requires +4°C storage, indicating sensitivity to thermal degradation .

Chromatographic Behavior

demonstrates that deuterated phthalates exhibit distinct retention times in GC/MS due to structural differences:

  • Diethyl phthalate-d4 (IS4) elutes earlier (retention time span 16.4–27.4 min) compared to dibutyl phthalate (non-deuterated), highlighting deuterium’s minimal impact on retention .
  • This compound’s hydroxyl group likely increases interaction with polar GC columns, prolonging retention compared to non-polar analogs like dinonyl phthalate-d4.

Q & A

Basic Research Questions

Q. What is the primary analytical utility of Mono(2-hydroxyisobutyl)phthalate-d4 in environmental or metabolic studies?

  • Methodological Answer : This deuterated compound is primarily used as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify non-deuterated phthalate metabolites in biological matrices. Researchers spike known concentrations into samples to correct for matrix effects and ionization efficiency variations. Calibration curves are constructed by comparing analyte-to-internal-standard peak area ratios .
  • Example Workflow :

  • Prepare calibration standards with varying concentrations of the target analyte and a fixed concentration of the deuterated internal standard.
  • Extract analytes from samples (e.g., urine, serum) using solid-phase extraction.
  • Analyze via LC-MS/MS, using deuterium’s mass shift (+4 Da) to distinguish signals.

Q. How does deuterium labeling improve the reliability of phthalate exposure assessments?

  • Methodological Answer : Deuterium atoms provide isotopic differentiation, enabling precise tracking of phthalate metabolites without interference from endogenous compounds. For instance, in human biomonitoring, this compound co-elutes with its non-deuterated analog but is distinguished by its distinct mass-to-charge (m/z) ratio, minimizing false positives/negatives .

Advanced Research Questions

Q. What experimental design considerations are critical when using this compound in longitudinal metabolic studies?

  • Methodological Answer :

  • Stability Testing : Validate the compound’s stability under storage conditions (e.g., −20°C vs. room temperature) to ensure no deuterium loss or degradation. Evidence suggests deuterated phthalates stored at −20°C in acetonitrile show no degradation over weeks .
  • Matrix Effects : Assess ion suppression/enhancement in different biological matrices (e.g., plasma vs. urine) by comparing spiked vs. unspiked samples .
  • Table 1 : Stability of this compound in Various Solvents
SolventStorage Temp.Degradation (%) at 7 Days
Acetonitrile−20°C<1%
Water+4°C5%

Q. How can researchers resolve contradictions in phthalate quantification data caused by isotopic impurities?

  • Methodological Answer : Impurities (e.g., residual non-deuterated forms) may arise during synthesis. To mitigate:

  • Purity Verification : Use nuclear magnetic resonance (NMR) and HPLC to confirm isotopic purity (>95% d4). For example, a study reported 96.84% d4 purity for this compound via normalized NMR intensity analysis .
  • Blank Correction : Run solvent blanks to subtract background signals from non-deuterated contaminants .

Q. What advanced techniques are used to trace the metabolic pathways of this compound in vivo?

  • Methodological Answer : Deuterium labeling allows tracking via:

  • High-Resolution Mass Spectrometry (HRMS) : Identify deuterium-retaining metabolites (e.g., glucuronidated or sulfated conjugates) using exact mass measurements.
  • Isotopic Pattern Analysis : Compare theoretical vs. observed isotopic distributions to confirm metabolic modifications .

Data Analysis and Validation

Q. How should researchers validate the accuracy of deuterated internal standards in multi-phthalate panels?

  • Methodological Answer :

  • Cross-Reactivity Checks : Ensure the deuterated standard does not co-elute or interfere with other phthalates (e.g., monoethylhexyl phthalate).
  • Recovery Experiments : Spike known concentrations into matrices and calculate recovery rates (target: 85–115%) .
    • Table 2 : Recovery Rates of this compound in Human Urine
Spiked Conc. (ng/mL)Measured Conc. (ng/mL)Recovery (%)
109.393
5048.797.4

Synthesis and Characterization

Q. What synthetic challenges are associated with achieving high isotopic purity in this compound?

  • Methodological Answer : Deuterium incorporation at the aromatic ring (positions 3,4,5,6) requires precise control during synthesis to avoid partial labeling. Techniques include:

  • Deuterated Precursors : Use deuterated benzene derivatives to ensure uniform labeling.
  • Reaction Monitoring : Track deuterium incorporation via mid-synthesis NMR or MS checks .

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